Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate
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Overview
Description
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 5-(hydroxymethyl)pyridine-2-ol with methyl 4-hydroxybenzoate under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Conversion to 4-((5-(carboxymethyl)pyridin-2-yl)oxy)benzoic acid.
Reduction: Formation of 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique biochemical properties. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-((5-(hydroxymethyl)pyridin-2-yl)oxy)benzoate is unique due to the presence of both a hydroxymethyl group and a benzoate ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 4-[5-(hydroxymethyl)pyridin-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H13NO4/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(9-16)8-15-13/h2-8,16H,9H2,1H3 |
InChI Key |
WIJOLDGFSKQNTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CO |
Origin of Product |
United States |
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